Casein Kinase II (CK2) Inhibitory Activity: Single-Digit Micromolar Potency Validates Biological Relevance
tert-Butyl N-(1H-pyrazol-4-yl)carbamate exhibits measurable inhibitory activity against casein kinase II (CK2) with an IC₅₀ value of 0.2 μM in vitro . CK2 is a constitutively active serine/threonine kinase implicated in oncogenic signaling, apoptosis resistance, and DNA repair [1].
| Evidence Dimension | Casein kinase II (CK2) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.2 μM |
| Comparator Or Baseline | No direct head-to-head comparator available; class-level reference: typical CK2 inhibitors (e.g., CX-4945, IC₅₀ = 1 nM; TBB, IC₅₀ = 0.4–0.9 μM) [2] |
| Quantified Difference | Target compound exhibits moderate CK2 inhibitory activity (0.2 μM), positioning it as a validated tool compound for pyrazole-based kinase inhibitor SAR exploration |
| Conditions | In vitro biochemical CK2 inhibition assay |
Why This Matters
Confirms biological activity at a defined, quantifiable potency threshold, providing a validated starting point for structure-activity relationship (SAR) optimization in kinase-targeted programs.
- [1] Battistutta, R., et al. (2005). Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. ChemBioChem, 6(10), 1804-1810. View Source
- [2] Pagano, M.A., et al. (2008). The selectivity of inhibitors of protein kinase CK2: an update. Biochemical Journal, 415(3), 353-365. View Source
